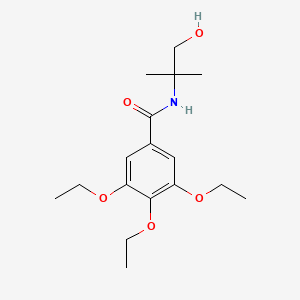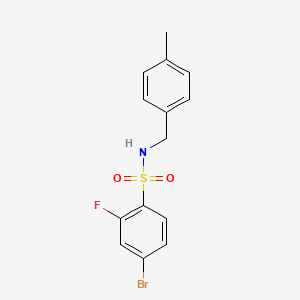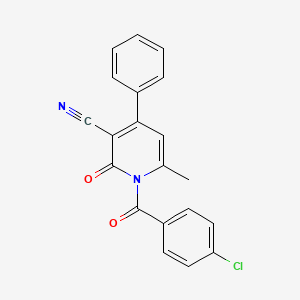![molecular formula C18H21IN2O2S B15283118 1-(2-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B15283118.png)
1-(2-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethylphenylamine and 4-iodobenzenesulfonyl chloride.
Formation of Piperazine Ring: The piperazine ring is formed by reacting 2-ethylphenylamine with ethylene diamine under controlled conditions.
Sulfonylation: The resulting piperazine derivative is then reacted with 4-iodobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets such as:
Receptors: Binding to and modulating the activity of specific receptors.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion Channels: Modulating the activity of ion channels, affecting cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Ethylphenyl)piperazine: Lacks the sulfonyl and iodine groups, potentially altering its biological activity.
4-[(4-Iodophenyl)sulfonyl]piperazine: Lacks the 2-ethylphenyl group, which may affect its pharmacological properties.
Uniqueness
1-(2-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine is unique due to the presence of both the 2-ethylphenyl and 4-iodophenylsulfonyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Propriétés
Formule moléculaire |
C18H21IN2O2S |
|---|---|
Poids moléculaire |
456.3 g/mol |
Nom IUPAC |
1-(2-ethylphenyl)-4-(4-iodophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21IN2O2S/c1-2-15-5-3-4-6-18(15)20-11-13-21(14-12-20)24(22,23)17-9-7-16(19)8-10-17/h3-10H,2,11-14H2,1H3 |
Clé InChI |
FFLGUYVJUSRFFX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B15283050.png)
![4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15283054.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B15283057.png)
![6-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B15283066.png)
![5-chloro-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15283072.png)
![3-{[(2-Bromo-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15283075.png)
![N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B15283080.png)

![6-[3-(4-Morpholinyl)propyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283088.png)
![4-Nitrobenzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone](/img/structure/B15283096.png)
![4-(2-fluorobenzoyl)-2,2-bis(trifluoromethyl)-3,4-dihydro-2H-pyrido[1,2-b][1,2,4]triazine](/img/structure/B15283105.png)
![8-{3-[(1,3-Benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}quinoline](/img/structure/B15283111.png)

